molecular formula C10H11ClFNO2 B1463567 2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide CAS No. 1226121-26-1

2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide

Cat. No. B1463567
M. Wt: 231.65 g/mol
InChI Key: GCBHQMNFXYMRTR-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C10H11ClFNO2 . It has a molecular weight of 231.65 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current literature .

Scientific Research Applications

  • Medicinal Chemistry

    • Phenoxy acetamide and its derivatives have been investigated for their potential as therapeutic candidates .
    • The research involves studying the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .
    • This research could provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could enhance life quality .
  • Antimicrobial Activity

    • A study was conducted on the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, which are related compounds .
    • The chloroacetylation of m- and p-aminophenols was carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent .
    • The synthesized compounds were tested for their antibacterial and antifungal activities. The results showed appreciable antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Combination with Antibacterial Drugs

    • There has been research on the effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae .
  • Chemical Synthesis

    • This compound is available for purchase from several suppliers for use in scientific research . It could be used in the synthesis of other compounds or in various chemical reactions.
  • Pharmacological Activities

    • Recent investigations have focused on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . These compounds have been studied as possible therapeutic candidates .
    • This research involves studying the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .
  • Chemical Synthesis
    • This compound is available for purchase from several suppliers for use in scientific research . It could be used in the synthesis of other compounds or in various chemical reactions .
    • Unfortunately, the specific applications and methods of use in chemical synthesis are not detailed in the sources I found .

Safety And Hazards

Specific safety and hazard information for “2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide” is not available in the current literature . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c11-7-10(14)13-4-5-15-9-3-1-2-8(12)6-9/h1-3,6H,4-5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBHQMNFXYMRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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